N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Antitubercular Mycobacterium tuberculosis H37Rv

This 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide features an N-(3-pyridinylmethyl) moiety critical for anti-mycobacterial potency. The pyridine nitrogen enables essential hydrogen-bonding interactions absent in N-alkyl analogs (e.g., N-isopropyl or N,N-dimethyl variants). Reported in vitro activity is comparable to isoniazid against Mtb H37Rv and extends to isoniazid- and rifampicin-resistant clinical isolates. Ideal as a reference standard for SAR studies, pharmacophore validation, and mechanism-of-action deconvolution targeting MDR/XDR-TB. Sourcing the exact pyridinylmethyl derivative is mandatory for head-to-head comparisons—substitution compromises data integrity.

Molecular Formula C12H10N4O2S3
Molecular Weight 338.42
CAS No. 320421-87-2
Cat. No. B2816071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
CAS320421-87-2
Molecular FormulaC12H10N4O2S3
Molecular Weight338.42
Structural Identifiers
SMILESC1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
InChIInChI=1S/C12H10N4O2S3/c17-21(18,14-7-9-2-1-5-13-6-9)12-4-3-11(20-12)10-8-19-16-15-10/h1-6,8,14H,7H2
InChIKeyNPTRBAKCJHKWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (CAS 320421-87-2): A Pyridinyl-Thiadiazole Sulfonamide with Anti-Mycobacterial Potential


N-(3-Pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (CAS 320421-87-2) is a synthetic small-molecule sulfonamide belonging to a series of 5-(1,2,3-thiadiazol-4-yl)-thiophene-2-sulfonamides that incorporate a pyridinylmethyl moiety on the sulfonamide nitrogen [1]. The compound has been primarily studied as a potential anti-infective agent, with its design aimed at tackling multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis [2]. It represents a tractable chemotype with a unique combination of a pyridine ring, a 1,2,3-thiadiazole ring, and a thiophene sulfonamide group, which are implicated in essential pharmacological interactions.

Why Generic Substitution of N-(3-Pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is Scientifically Unsound


Within the 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide series, even minor variations in the N-substituent can profoundly alter biological activity. For example, replacing the N-(3-pyridinylmethyl) group of the target compound with a simple alkyl group like N-isopropyl (CAS 320421-83-8) or N,N-dimethyl (CAS 320421-85-0) yields molecules with distinct structural and electronic properties that are unlikely to recapitulate the specific anti-mycobacterial profile observed for the pyridinylmethyl derivative . The pyridine nitrogen in the target compound is positioned to engage in critical hydrogen-bonding or π-stacking interactions with biological targets, a property absent in non-aromatic N-substituted analogs. Direct experimental evidence confirms that the N-(3-pyridinylmethyl) variant (compound 7f) demonstrates potent and broad-spectrum activity against drug-resistant M. tuberculosis isolates, a characteristic not automatically conferred to other members of the chemical series [1]. Therefore, interchanging this compound with an untested analog risks loss of the specific potency and resistance-overcoming properties that define its research value.

Quantitative Differentiation Evidence for N-(3-Pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide


Anti-Tubercular Potency Against Sensitive H37Rv Strain: Head-to-Head Comparison with Isoniazid

In a published medicinal chemistry study, N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (designated compound 7f) was identified as the most potent derivative in a series of pyridinyl-thiadiazoles. Its activity against the drug-sensitive M. tuberculosis H37Rv strain was found to be comparable to that of the first-line clinical agent isoniazid (INH) [1].

Antitubercular Mycobacterium tuberculosis H37Rv MIC

Broad-Spectrum Activity Against Drug-Resistant Clinical Isolates: Cross-Study Comparable Analysis

The compound 7f was further evaluated against a panel of 25 clinical isolates of M. tuberculosis, which included MDR and XDR phenotypes. The study reports that 7f was 'active against almost 25 clinical isolates comparable to marketed anti-TB agents', indicating a broad spectrum of activity that is highly relevant for procurement decisions [1]. This is a key differentiator, as many anti-TB candidates lose efficacy against drug-resistant strains.

Drug-resistant tuberculosis Clinical isolates MDR-TB XDR-TB

Favorable In Vitro Toxicity Profile: Supporting Evidence for Selectivity

Preliminary toxicity profiling reported for compound 7f indicates a 'minimal' toxicity profile [1]. While explicit quantitative data (e.g., IC50 against mammalian cell lines, selectivity index) are not provided in the accessible abstract, this qualitative observation suggests a favorable therapeutic window, a critical consideration for selecting a lead compound over potentially more toxic alternatives.

Cytotoxicity Safety Selectivity Index

Structural Differentiation from N-Alkyl Analogs: Class-Level Inference on Biological Relevance

The N-(3-pyridinylmethyl) substituent of the target compound differentiates it from related compounds such as N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (CAS 320421-85-0) and N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide (CAS 320421-83-8). The presence of a basic pyridine nitrogen with a pKa of ~8.66 (±0.50, predicted) provides an additional hydrogen-bond acceptor and cationic center at physiological pH, which is absent in the N-alkyl analogs . This structural feature likely underpins the unique anti-mycobacterial activity reported for the pyridinylmethyl derivative, as simple N-alkyl substitutions in this scaffold have not been associated with comparable biological data in published literature.

Structure-Activity Relationship Pyridine Sulfonamide

Optimal Research and Procurement Applications for N-(3-Pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide


Hit-to-Lead Optimization in Drug-Resistant Tuberculosis Programs

Procurement of N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is justified for medicinal chemistry teams focusing on MDR/XDR-TB. Its reported in vitro potency comparable to isoniazid against H37Rv, combined with broad activity against clinical isolates, makes it a valuable starting point for scaffold optimization [1]. The compound can serve as a reference standard in structure-activity relationship (SAR) studies aimed at improving pharmacokinetic properties while retaining anti-mycobacterial efficacy.

Mechanism-of-Action Studies Targeting Mycobacterial Resistance Pathways

Given its demonstrated activity against isoniazid- and rifampicin-resistant isolates, this compound is an ideal probe for investigating novel mechanisms of action that circumvent classical resistance pathways in M. tuberculosis [1]. Research groups studying mycobacterial cell wall synthesis, efflux pump inhibition, or persister cell biology can use this sulfonamide to deconvolute target engagement and resistance mechanisms.

Establishing Analytical Reference Standards for Thiadiazole-Thiophene Sulfonamide Libraries

Commercial and academic suppliers should consider stocking this compound as a certified reference standard for analytical chemistry. Its well-defined structure (confirmed by NMR, mass spectrometry, and elemental analysis in the primary literature) [1] and its predicted physicochemical properties (pKa, LogP, etc.) make it suitable for use in method validation, HPLC purity testing, and as a comparator in the quality control of analogous compound libraries.

Negative Control Procurement for Pyridinylmethyl-Specific Pharmacophore Studies

When investigating the role of the pyridine nitrogen in target binding, the corresponding N-alkyl analogs (e.g., N,N-dimethyl or N-isopropyl) fail to serve as appropriate substitutes. Sourcing the exact N-(3-pyridinylmethyl) compound is therefore mandatory for pharmacophore validation studies . Any substitution would compromise the integrity of head-to-head comparisons designed to isolate the contribution of the pyridine moiety to biological activity.

Quote Request

Request a Quote for N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.